7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride
Description
Properties
IUPAC Name |
7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O.ClH/c1-12-6-4-11-8(9)7-5(6)2-3-10-7;/h2-4,10H,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNECTKYLGIPGIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C2=C1C=CN2)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride typically involves the bromination of 4-methoxy-1H-pyrrolo[2,3-c]pyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile . The reaction conditions often require controlled temperatures and may involve the use of catalysts to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminated derivatives, while oxidation reactions can produce corresponding oxides .
Scientific Research Applications
Oncology
7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride has been investigated for its potential as an anti-cancer agent. Its derivatives are known to inhibit bromodomain and extraterminal (BET) proteins, which are implicated in cancer progression. For instance, ABBV-744, a derivative of pyrrolo[2,3-c]pyridine, is currently in clinical trials for various cancers due to its selective inhibition of BET proteins .
Virology
The compound's mechanism of action includes the inhibition of specific kinases involved in viral replication. Studies have shown that it can effectively inhibit the replication of certain viruses by targeting their enzymatic pathways . This makes it a candidate for antiviral drug development.
Neuroscience
Research indicates that compounds within this class may exhibit neuroprotective properties. They have been studied for their effects on neurotransmitter systems and potential applications in treating neurodegenerative diseases .
Case Study 1: Inhibition of BET Proteins
A study conducted on ABBV-744 demonstrated significant anti-tumor activity in preclinical models of hematological malignancies. The compound showed a dose-dependent reduction in tumor growth by inhibiting BET protein activity .
Case Study 2: Antiviral Activity
In vitro studies revealed that derivatives of this compound could reduce viral load in infected cell lines by over 70%. This highlights its potential as an antiviral therapeutic agent .
Mechanism of Action
The mechanism of action of 7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit kinase activity by binding to the ATP-binding site of the enzyme, thereby blocking its function . The exact pathways and molecular targets can vary depending on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with six structurally related pyrrolopyridine derivatives:
Key Observations :
- Electronic Effects : The methoxy group in the target compound (electron-donating) contrasts with chloro or bromo substituents (electron-withdrawing) in analogs like 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide , altering reactivity in cross-coupling reactions .
- Solubility : The hydrochloride salt form of the target compound improves aqueous solubility compared to neutral analogs (e.g., 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine ) .
- Functionalization Potential: The aldehyde group in 4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde allows for Schiff base formation, whereas the target compound’s methoxy group is less reactive but stabilizes the aromatic system .
Pharmacological Relevance
- Target Compound : Used in kinase inhibitor synthesis (e.g., compounds with morpholine substituents in and ) .
- 4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde: Potential intermediate for antitumor agents due to its electrophilic aldehyde group .
- 7-Bromo-4-chloro-2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one : The dimethoxybenzyl group may enhance blood-brain barrier penetration, suggesting CNS drug applications .
Biological Activity
7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride is a heterocyclic compound characterized by its unique pyrrolo[2,3-c]pyridine core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a building block for synthesizing various pharmacologically active molecules. The synthesis typically involves the bromination of 4-methoxy-1H-pyrrolo[2,3-c]pyridine using brominating agents like N-bromosuccinimide (NBS) in solvents such as dichloromethane or acetonitrile.
Chemical Structure and Properties
The molecular structure of this compound features a bicyclic arrangement with notable substituents that influence its reactivity and biological interactions. The presence of the bromine atom at position 7 and the methoxy group at position 4 are critical for its unique chemical properties.
| Property | Details |
|---|---|
| IUPAC Name | 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine; hydrochloride |
| Molecular Formula | C8H8BrN2O.HCl |
| Molecular Weight | 239.53 g/mol |
| CAS Number | 619331-35-0 |
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. It is believed to inhibit kinase activity by binding to the ATP-binding site of various kinases, which is crucial for its potential therapeutic applications in oncology and virology. This inhibition can lead to the disruption of cancer cell proliferation and survival pathways.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines. For instance:
These results suggest that this compound may serve as a promising candidate for further development as an anticancer agent.
Anti-inflammatory and Antimicrobial Potential
In addition to its anticancer properties, preliminary studies have suggested that this compound may possess anti-inflammatory and antimicrobial activities. These effects are likely mediated through similar mechanisms involving enzyme inhibition and receptor modulation.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Study on Kinase Inhibition : A study demonstrated that derivatives of pyrrolo[2,3-c]pyridines, including this compound, significantly inhibited kinase activity in various cancer models. The study highlighted the compound's ability to induce apoptosis in cancer cells through targeted kinase inhibition.
- Antimicrobial Activity Assessment : Another research effort evaluated the antimicrobial properties of the compound against various bacterial strains. Results indicated a moderate inhibitory effect on Gram-positive bacteria, suggesting potential applications in treating bacterial infections .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride?
- Methodological Answer : Bromination at the 7-position can be achieved via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using a boronic ester precursor. Methoxylation at the 4-position typically involves nucleophilic substitution under basic conditions (e.g., NaH or K₂CO₃ in DMF/THF). Final purification is performed via column chromatography using gradients of ethyl acetate/hexane. Hydrochloride salt formation is achieved by treating the free base with HCl in a polar solvent like methanol .
Q. How is the compound characterized to confirm its structure and purity?
- Methodological Answer :
- Structural confirmation : 1H and 13C NMR to verify substituent positions and integration ratios. X-ray crystallography (if crystalline) provides absolute configuration and bond-length validation, as demonstrated in related pyrrolo-pyridine derivatives .
- Purity assessment : HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to quantify impurities. Mass spectrometry (ESI-MS) confirms molecular weight .
Q. What solvents and conditions are optimal for handling this compound?
- Methodological Answer : The compound is hygroscopic and light-sensitive. Store under argon at –20°C in amber vials. Use anhydrous DMSO or DMF for solubility in reactions. For biological assays, dissolve in PBS with ≤1% DMSO to avoid cytotoxicity .
Advanced Research Questions
Q. How can regioselectivity challenges during bromination or methoxylation be addressed?
- Methodological Answer : Regioselectivity in bromination is influenced by electronic effects (e.g., directing groups) and steric hindrance. Computational modeling (DFT) predicts reactive sites by analyzing electron density maps. For methoxylation, optimize base strength (e.g., NaH vs. KOtBu) and solvent polarity to favor substitution at the 4-position. Monitor reaction progress with TLC and isolate intermediates via flash chromatography .
Q. What strategies resolve contradictions in spectral data indicating isomeric impurities?
- Methodological Answer :
- Chromatographic separation : Use preparative HPLC or centrifugal partition chromatography (CPC) to isolate isomers.
- Advanced NMR : 2D techniques (COSY, NOESY) differentiate between regioisomers by correlating proton-proton spatial relationships.
- X-ray crystallography : Definitive structural assignment for crystalline impurities, as shown in studies of methoxymethyl-protected analogs .
Q. How can computational tools predict feasible synthetic pathways for novel analogs?
- Methodological Answer :
- Retrosynthetic analysis : Use databases like Reaxys and Pistachio to identify precedents for similar scaffolds.
- Reaction prediction software : Tools like ChemAxon or Schrödinger’s MAP4 prioritize routes based on atom economy and step efficiency.
- DFT calculations : Validate transition-state energies for key steps (e.g., bromination) to optimize yields .
Q. What are the implications of π-π interactions and hydrogen bonding in crystallization?
- Methodological Answer : Crystal packing in pyrrolo-pyridines is stabilized by π-π interactions between aromatic rings (centroid distances ~3.8 Å) and intramolecular H-bonds (e.g., C–H···O/N). For reproducible crystallization, screen solvents with varying polarities (e.g., methanol/water) and use slow evaporation. Analyze packing motifs via Mercury CSD to predict stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
